![molecular formula C11H20O5 B12544665 3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid CAS No. 143140-79-8](/img/structure/B12544665.png)
3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid
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Overview
Description
3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid is an organic compound with the molecular formula C10H18O5. This compound is characterized by its unique structure, which includes a methoxyethoxy group and a methylidenehexanoic acid backbone. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid typically involves the reaction of 2-methylidenehexanoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product’s formation. The general reaction scheme can be represented as follows:
[ \text{2-methylidenehexanoic acid} + \text{2-methoxyethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The methylidenehexanoic acid backbone provides structural stability and contributes to the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethoxy acetic acid
- 2-(2-Methoxyethoxy)acetic acid
- 3,6,9-Trioxaundecanedioic acid
Uniqueness
3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Biological Activity
3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid, with the CAS number 143140-79-8, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C12H22O4, and its molecular weight is approximately 230.31 g/mol. The compound features a hexanoic acid backbone with methoxy and ethoxy substituents, contributing to its solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂O₄ |
Molecular Weight | 230.31 g/mol |
CAS Number | 143140-79-8 |
IUPAC Name | This compound |
Biological Activity
Research into the biological activity of this compound has revealed several interesting properties:
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values suggest potent inhibition at low concentrations.
2. Anti-inflammatory Effects
In vitro studies indicate that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
3. Enzyme Inhibition
Research has identified that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property suggests potential applications in metabolic disorders or as a therapeutic agent in diseases where enzyme regulation is crucial.
Case Studies
Several case studies have highlighted the biological impacts of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics. -
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and immune response, leading to reduced cytokine production.
Properties
CAS No. |
143140-79-8 |
---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethoxy)-2-methylidenehexanoic acid |
InChI |
InChI=1S/C11H20O5/c1-4-5-10(9(2)11(12)13)16-8-15-7-6-14-3/h10H,2,4-8H2,1,3H3,(H,12,13) |
InChI Key |
ADZOBCFXRHOKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)C(=O)O)OCOCCOC |
Origin of Product |
United States |
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